molecular formula C10H10N2O3S B156212 3-(2-Nitrophenylmethyl)-2-thiazolidinone CAS No. 136499-29-1

3-(2-Nitrophenylmethyl)-2-thiazolidinone

Cat. No.: B156212
CAS No.: 136499-29-1
M. Wt: 238.27 g/mol
InChI Key: REJNNJJROLKACD-UHFFFAOYSA-N
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Description

3-(2-Nitrophenylmethyl)-2-thiazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136499-29-1

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

3-[(2-nitrophenyl)methyl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C10H10N2O3S/c13-10-11(5-6-16-10)7-8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2

InChI Key

REJNNJJROLKACD-UHFFFAOYSA-N

SMILES

C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-]

136499-29-1

Synonyms

3-(2-nitrophenylmethyl)-2-thiazolidinone
RGH 5702
RGH-5702

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 3.09 g (0.03 mol) of 2-thiazolidinone, 11.2 g of potassium carbonate, 1.8 g of potassium hydrogen carbonate, 0.5 ml of water, 30 ml of methyl isobutyl ketone and 6.5 g (0.03 mol) of nitrobenzyl bromide is refluxed for 6 hours, then cooled down and thoroughly mixed with 50 ml of water. The mixture is filtered and the clear filtrate is separated. The organic phase is washed with 10 ml of water, dried and evaporated. The oily residue is recrystallized from ethanol to give 2.65 g (37.0%) of the title compound, m.p.: 92°-93° C.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
37%

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